3-(4-Hydroxymethyl-phenyl)-propan-1-OL
Overview
Description
3-(4-Hydroxymethyl-phenyl)-propan-1-OL is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 3-(4-Hydroxymethyl-phenyl)-propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxymethyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions at low temperatures.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-propan-1-OL.
Reduction: 3-(4-Hydroxymethyl-phenyl)-propan-1-amine.
Substitution: 3-(4-Chloromethyl-phenyl)-propan-1-OL.
Scientific Research Applications
3-(4-Hydroxymethyl-phenyl)-propan-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-phenyl)-propan-1-OL
- 3-(4-Chloromethyl-phenyl)-propan-1-OL
- 3-(4-Hydroxyphenyl)-propan-1-OL
Uniqueness
3-(4-Hydroxymethyl-phenyl)-propan-1-OL is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,11-12H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRRRVDKVZVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459740 | |
Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38628-53-4 | |
Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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